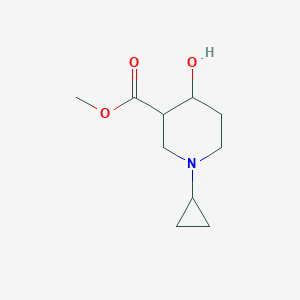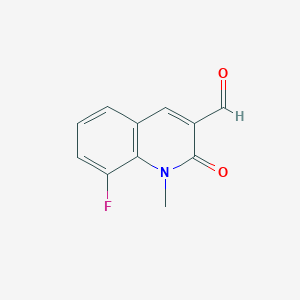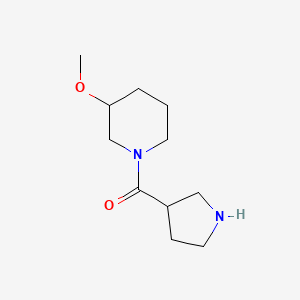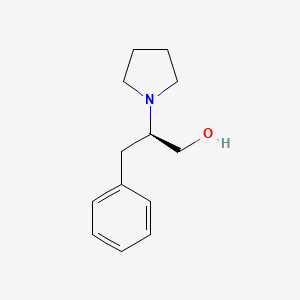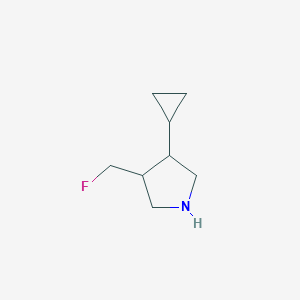
3-Ciclopropil-4-(fluorometil)pirrolidina
Descripción general
Descripción
3-Cyclopropyl-4-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industria Agroquímica
La introducción de átomos de flúor en compuestos orgánicos ha avanzado significativamente la industria agroquímica. Compuestos como la 3-Ciclopropil-4-(fluorometil)pirrolidina se pueden usar para desarrollar pesticidas novedosos debido a las propiedades fisicoquímicas únicas que imparte el átomo de flúor. Estas propiedades a menudo resultan en una mayor actividad biológica, estabilidad y biodisponibilidad de los agroquímicos .
Desarrollo de fármacos farmacéuticos
En los productos farmacéuticos, el anillo pirrolidínico, una estructura central en la this compound, se utiliza ampliamente para crear compuestos para tratar enfermedades humanas. Su naturaleza saturada permite la exploración eficiente del espacio farmacoforo y contribuye a la estereoquímica de la molécula, lo que podría conducir a fármacos con nuevos mecanismos de acción .
Medicina veterinaria
Al igual que sus aplicaciones en productos farmacéuticos humanos, los derivados de este compuesto también pueden encontrar uso en medicina veterinaria. El grupo trifluorometilo, a menudo presente en estos derivados, se ha asociado con varios productos veterinarios aprobados, lo que indica el potencial para desarrollar nuevos tratamientos para la salud animal .
Investigación en química medicinal
La estereogenicidad del anillo pirrolidínico lo convierte en un andamiaje valioso en química medicinal. Los investigadores pueden utilizar este compuesto para investigar los efectos de los diferentes isómeros estereoisómeros en la actividad biológica, lo cual es crucial para el desarrollo de fármacos enantioselectivos .
Mecanismo De Acción
Target of Action
The compound “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” could potentially interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Without specific information on the targets of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine”, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they could influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives , this compound could potentially have a wide range of effects.
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. These temporal effects are important for determining the compound’s suitability for various applications .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining safe and effective usage of the compound .
Metabolic Pathways
3-Cyclopropyl-4-(fluoromethyl)pyrrolidine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine affects its activity and function
Propiedades
IUPAC Name |
3-cyclopropyl-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDDBKHCLEEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

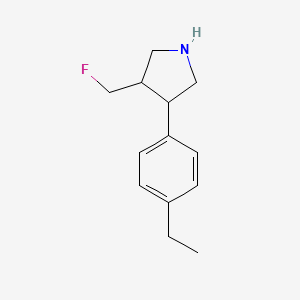
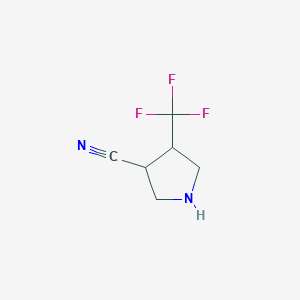
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
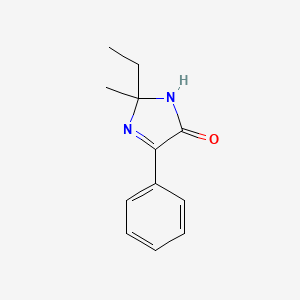
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
